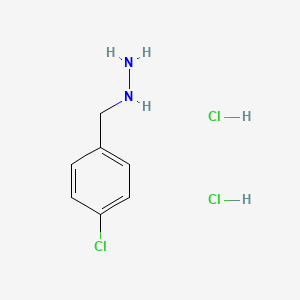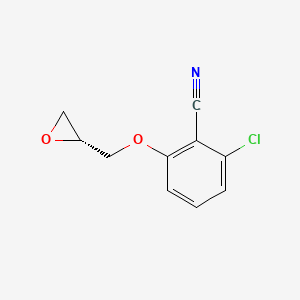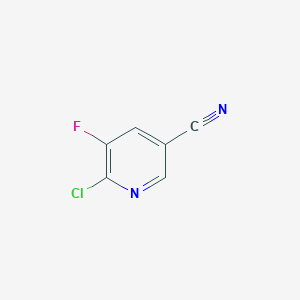
2-Chloro-1,1,1,3-tetrafluorobut-2-ene
Overview
Description
2-Chloro-1,1,1,3-tetrafluorobut-2-ene (CTFE) is a colorless liquid with a sweet, chloroform-like odor. It has a molecular formula of C4H3ClF4 and a molecular weight of 162.51 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a butene backbone with a chlorine atom and four fluorine atoms attached . The exact 3D structure can be viewed using specialized software .Scientific Research Applications
Catalytic Reactions
The dehydrohalogenation of 3-chloro-1,1,1,3-tetrafluorobutane, a compound closely related to 2-Chloro-1,1,1,3-tetrafluorobut-2-ene, has been studied using nanoscopic metal fluorides as catalysts. This research demonstrates the potential of using this compound in catalytic reactions to produce different chemical structures through selective dehydrochlorination and dehydrofluorination. The study provides mechanistic insights into these reactions and highlights the selective nature of the catalysts used, which could be relevant for applications involving this compound (Teinz et al., 2011).
Spectroscopic Analysis
The spectroscopic properties of fluorinated compounds, including those similar to this compound, have been extensively studied. For example, 19F, 13C, and 1H NMR investigations provide detailed insights into the chemical shifts and coupling constants, which are crucial for understanding the molecular structure and behavior of such compounds. This type of analysis is vital for the development and characterization of new materials and chemicals based on fluorinated structures (Hinton & Jaques, 1975).
Environmental Impact and Alternatives
Research into fluorinated olefins, including compounds structurally related to this compound, focuses on their potential as low global warming potential materials. This research is motivated by the need to mitigate climate change by finding alternatives to high-global warming potential substances. The kinetics and product formation from reactions initiated by chlorine atoms have been studied, providing insights into the environmental impact and potential applications of such compounds (Sapkota & Marshall, 2022).
Photochemical Reactions
The study of perfluoro-alkyl olefins, including those related to this compound, under UV irradiation has led to discoveries in photochemical reactions and isomerization processes. This research contributes to our understanding of the reactivity and stability of fluorinated compounds under various conditions, which is crucial for their application in material science and chemical synthesis (Bell et al., 1980).
Properties
IUPAC Name |
(Z)-2-chloro-1,1,1,3-tetrafluorobut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF4/c1-2(6)3(5)4(7,8)9/h1H3/b3-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZGKBDJFRDSAK-IHWYPQMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C(F)(F)F)/Cl)/F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B1486593.png)
![1-[3-(hydroxymethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1486595.png)
![N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1486599.png)
![[1-(6-Chloropyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B1486600.png)





![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1486609.png)



